molecular formula C21H18N2O2 B2372615 1-(1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione CAS No. 18272-10-1

1-(1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione

Cat. No.: B2372615
CAS No.: 18272-10-1
M. Wt: 330.387
InChI Key: DYWPUERMMIWEDG-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione is a novel synthetic compound designed for research use in chemical biology and drug discovery. This molecule features a hybrid structure combining a 1H-indole moiety and a 4-phenyl-1,2,3,6-tetrahydropyridine ring, connected by a dione linker. While specific biological data for this exact compound is not available, its core structural motifs are associated with significant activity in neurological and oncological research. The 1H-indole scaffold is a privileged structure in medicinal chemistry, frequently found in ligands for central nervous system targets . In particular, the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole substructure is a known pharmacophore for potent 5-HT6 receptor agonism, a target of interest for cognitive disorders . Furthermore, indole-based hybrids are being actively investigated as multifunctional ligands for complex diseases like Alzheimer's, capable of targeting mechanisms such as 5-HT6 receptor antagonism and cholinesterase inhibition . Beyond neuroscience, indole derivatives are also explored for their antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis , as well as for their ability to inhibit biofilm formation . The structural features of this compound make it a valuable candidate for researchers investigating novel therapeutic agents for neurological disorders, infectious diseases, and cancer. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20(18-14-22-19-9-5-4-8-17(18)19)21(25)23-12-10-16(11-13-23)15-6-2-1-3-7-15/h1-10,14,22H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWPUERMMIWEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to elucidate its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps that include the reaction of indole derivatives with tetrahydropyridine structures. The general synthetic pathway can be summarized as follows:

  • Formation of Tetrahydropyridine : The starting material is typically a substituted tetrahydropyridine that undergoes cyclization.
  • Indole Attachment : The indole moiety is introduced via electrophilic substitution reactions.
  • Dione Formation : The final product is obtained through oxidation processes that yield the dione structure.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of indole and tetrahydropyridine exhibit significant anti-inflammatory properties. For instance, compounds related to the target compound showed an anti-inflammatory activity ranging from 49.5% to 70.7% , compared to ibuprofen which exhibited 86.4% at equivalent doses . This suggests that the compound may possess moderate anti-inflammatory effects.

Anticancer Activity

The antiproliferative effects of similar compounds have been evaluated against various cancer cell lines. Notably, derivatives containing the indole structure have shown promising results against breast cancer (MCF-7) and liver cancer (HepG-2) cells, outperforming standard chemotherapy agents like doxorubicin in some cases .

Case Study 1: Indole Derivatives

A study focused on the synthesis and evaluation of 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones revealed that these compounds demonstrated significant anti-inflammatory activity as well as reduced ulcerogenic potential when compared to standard treatments .

Case Study 2: Structure–Activity Relationship

Research examining the structure–activity relationship (SAR) of similar indole-based compounds highlighted that modifications in the phenyl ring significantly influenced biological activity. For example, introducing electron-withdrawing groups on the phenyl ring enhanced anticancer potency against MCF-7 cells .

Data Tables

Compound NameActivity Type% Activity vs StandardReference
4-(1H-indol-3-yl)-6-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidin-2-oneAnti-inflammatory70.7%
4-(1H-indol-3-yl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidin-2-oneAnti-inflammatory68.5%
Indole derivative (various)Anticancer (MCF-7)>80%

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds related to 1-(1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione exhibit notable anticancer properties. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines such as MCF7 and MDA-MB 231. The mechanism often involves the induction of apoptosis and modulation of key signaling pathways associated with cancer progression .

Antimicrobial Properties

The indole structure is well-known for its antimicrobial activity. Research has demonstrated that compounds containing the indole moiety can effectively inhibit the growth of various bacterial and fungal strains. This property is particularly relevant in the context of increasing antibiotic resistance .

Neuroprotective Effects

Studies have suggested that indole derivatives may possess neuroprotective properties. They can modulate neurotransmitter systems and exhibit antioxidant activities that protect neuronal cells from oxidative stress. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Activity

The compound's derivatives have also been investigated for their anti-inflammatory effects. In vitro studies have shown that certain analogs can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in managing inflammatory diseases .

One-Pot Reactions

A significant advancement in synthesizing indole derivatives involves one-pot reactions that streamline the process while maintaining high yields. These methods often utilize environmentally friendly solvents and catalysts to enhance efficiency and reduce waste .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with various biological targets. These studies reveal insights into how the compound interacts at the molecular level with proteins involved in disease pathways, aiding in drug design efforts .

Case Study 1: Anticancer Activity Evaluation

In a recent study, researchers synthesized several derivatives of this compound to evaluate their anticancer activity against MCF7 cells. The most promising derivative showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy.

Case Study 2: Neuroprotection Against Oxidative Stress

Another study focused on assessing the neuroprotective effects of synthesized indole derivatives in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results demonstrated that specific compounds significantly reduced cell death and reactive oxygen species levels compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethane-1,2-Dione Derivatives with Aryl Substituents

Compounds such as 1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3e) and 1-(4-chlorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3f) () share the indole-diketone scaffold but differ in their aryl substituents. Key comparisons include:

Compound Substituent Yield (%) Key Features
Target Compound 4-Phenyl-THP* N/A Partially saturated pyridine; potential for enhanced solubility and flexibility
3e () 4-Fluorophenyl 78 Electron-withdrawing F may improve metabolic stability
3f () 4-Chlorophenyl 83 Cl enhances lipophilicity; higher yield than 3e

*THP = tetrahydropyridine.

The tetrahydropyridine group in the target compound may reduce π-π stacking compared to fully aromatic substituents (e.g., 3e, 3f) but could improve water solubility due to partial saturation .

Natural Indole-Diketone Derivatives

Natural products like 1,2-bis(1H-indol-3-yl)ethane-1,2-dione and hyrtiosin B () feature dual indole substituents. These compounds exhibit clogP values of 3.31 and 2.0, respectively, indicating moderate lipophilicity. While the natural analogs are hypothesized to inhibit carboxylesterases (CEs) via their 1,2-dione moieties, the target compound’s asymmetric structure may allow selective interactions with other enzymes or receptors .

Asymmetric Phenyl-Pyridinyl Diketones

Compounds such as 1-phenyl-2-pyridinylethane-1,2-diones () were designed to balance potency and solubility. Key differences:

Feature Target Compound Phenyl-Pyridinyl Diketones ()
Aromaticity Partially saturated THP Fully aromatic pyridine
Solubility Likely higher Moderate (~10-fold higher than benzil)
Synthetic Accessibility Requires THP synthesis Facile library generation

The target’s tetrahydropyridine group may confer distinct pharmacokinetic profiles, though further solubility assays are needed .

Clinically Studied Analog: BMS-488043

BMS-488043 (), an anti-HIV-1 compound, shares the ethane-1,2-dione core but substitutes the indole with a pyrrolo[2,3-c]pyridin-3-yl group and includes a benzoylpiperazine moiety. Comparisons:

Property Target Compound BMS-488043
Therapeutic Area Undefined (potential anticancer) Antiviral (HIV-1)
Key Substituents Indole + THP Pyrrolopyridine + piperazine
Clinical Status Preclinical Phase II (viremia reduction demonstrated)

The indole-THP combination in the target compound may target different pathways (e.g., kinase inhibition) compared to BMS-488043’s antiviral mechanism .

Piperidine/Tetrahydropyridine Derivatives

1-(1H-Indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione () has a fully saturated piperidine ring instead of tetrahydropyridine. Differences include:

Feature Target Compound 3-Methylpiperidine Analog
Ring Saturation Partially saturated Fully saturated
Molecular Weight ~300 (estimated) 270.33
Conformational Flexibility Higher (due to THP) Lower

The THP group may enhance binding to flexible protein pockets compared to rigid piperidine .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molar Mass clogP (Predicted) Key Substituents
Target Compound C21H19N2O2 ~337.4 ~2.8 Indole + 4-phenyl-THP
3e () C16H10FNO2 267.26 ~3.1 Indole + 4-fluorophenyl
BMS-488043 () C23H20N4O4 416.43 ~2.5 Pyrrolopyridine + piperazine

Q & A

Q. What are the established synthetic routes for 1-(1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

  • Step 1: Indole Core Formation
    Start with indole-3-carboxaldehyde as a precursor. React with 4-phenyl-1,2,3,6-tetrahydropyridine under acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions to form the indole-tetrahydropyridine intermediate .
  • Step 2: Diketone Formation
    Introduce the ethane-1,2-dione moiety via oxidation or condensation reactions. For example, use oxalyl chloride in dichloromethane (DCM) under anhydrous conditions at 0–5°C to minimize side reactions .
  • Critical Parameters :
    • Temperature control (<10°C during oxidation to prevent decomposition).
    • Solvent choice (polar aprotic solvents like DMF improve solubility).
    • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable for confirming purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    Use ¹H NMR (500 MHz, CDCl₃) to verify indole proton signals (δ 7.0–8.5 ppm) and tetrahydropyridine peaks (δ 2.5–4.0 ppm). ¹³C NMR confirms carbonyl groups (δ 190–200 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) :
    Compare calculated ([M+H]⁺) and observed values (e.g., calcd. 378.1478 vs. found 378.1472) to validate molecular formula .
  • Chromatography :
    Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for analogs of this compound, and how do substituents influence biological activity?

Methodological Answer:

  • Key Structural Modifications :
    • Indole Substitutions : Methyl or halogen groups at the indole C5 position enhance receptor binding affinity (e.g., 5-fluoro analogs show 3x higher activity in serotonin receptor assays) .
    • Tetrahydropyridine Modifications : Replacing the phenyl group with a methyl group (as in 4-methyl-THP derivatives) reduces metabolic instability but decreases CNS penetration .
  • Functional Group Impact :
    The ethyl group in the tetrahydropyridine ring improves pharmacokinetics (e.g., t₁/₂ increases from 2.1 to 4.8 hours in rat models) by slowing CYP450-mediated oxidation .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Potential Causes :
    • Bioavailability Issues : Poor solubility or first-pass metabolism. Use pharmacokinetic (PK) studies with LC-MS/MS to measure plasma concentrations .
    • Metabolite Interference : Identify metabolites via liver microsome assays. For example, N-oxide metabolites of tetrahydropyridine derivatives may exhibit off-target effects .
  • Mitigation Strategies :
    • Reformulate with cyclodextrin-based carriers to enhance solubility.
    • Conduct dose-response studies in multiple species (e.g., rodents vs. primates) to assess interspecies variability .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with neurological targets?

Methodological Answer:

  • In Vitro Binding Assays :
    Use radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A receptors) to measure IC₅₀ values. Include positive controls (e.g., risperidone) .
  • Computational Modeling :
    Perform molecular docking (AutoDock Vina) with crystal structures of target receptors (PDB ID: 6WGT) to identify critical binding residues (e.g., Asp155 in 5-HT₂A) .
  • Functional Assays :
    Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) in HEK293 cells expressing recombinant receptors to confirm agonist/antagonist activity .

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability :
    Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Sample at intervals (0, 1, 6, 24 hours) and analyze via HPLC to detect degradation products (e.g., hydrolysis of the diketone moiety) .
  • Oxidative Stress Testing :
    Expose to hydrogen peroxide (0.3% v/v) and monitor oxidation byproducts (e.g., quinone formation) using LC-MS .

Methodological Challenges and Solutions

Q. What strategies are effective in addressing low yields during scale-up synthesis?

Methodological Answer:

  • Optimize Catalytic Systems :
    Replace traditional acids with p-toluenesulfonic acid (p-TSA) to accelerate condensation steps (yield increases from 34% to 68%) .
  • Continuous Flow Chemistry :
    Implement microreactors for oxidation steps to enhance heat/mass transfer and reduce side reactions .

Q. How can researchers validate the compound’s toxicity profile before advancing to preclinical trials?

Methodological Answer:

  • In Vitro Tox Screens :
    • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ < 10 μM indicates high risk) .
    • Cytotoxicity : MTT assays in HepG2 cells (72-hour exposure) to determine LD₅₀ .
  • In Vivo Acute Toxicity :
    Administer escalating doses (10–300 mg/kg) to Sprague-Dawley rats. Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, AST) .

Data Interpretation and Reproducibility

Q. What analytical methods are critical for resolving discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardize Assay Conditions :
    Use identical cell lines (e.g., ATCC-validated SH-SY5Y) and serum-free media to minimize variability .
  • Orthogonal Validation :
    Confirm receptor binding data with both radioligand assays and surface plasmon resonance (SPR) .

Q. How can computational tools predict the compound’s metabolic fate and guide synthetic optimization?

Methodological Answer:

  • ADMET Prediction :
    Use Schrödinger’s QikProp to estimate CYP450 metabolism sites (e.g., tetrahydropyridine ring oxidation) .
  • Retrosynthetic Analysis :
    Apply Chematica to design analogs with blocked metabolic soft spots (e.g., fluorination of vulnerable C-H bonds) .

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